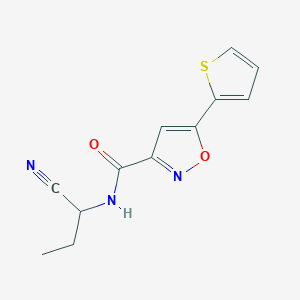

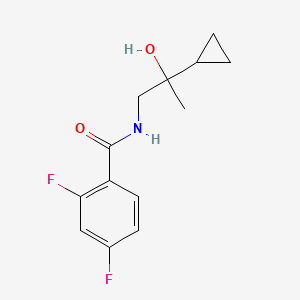

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide is a chemical compound with the molecular formula C14H16F2N2O3 . It has an average mass of 298.285 Da and a monoisotopic mass of 298.112885 Da .

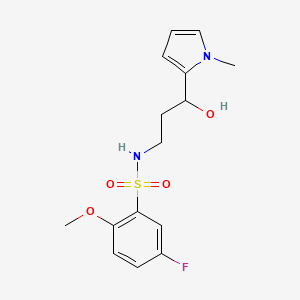

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms and the bonds between them are not specified in the available resources.Aplicaciones Científicas De Investigación

Biosensor Development

A study by Karimi-Maleh et al. (2014) highlights the development of a highly sensitive biosensor utilizing a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This research illustrates the potential application of benzamide derivatives in enhancing the performance of biosensors for detecting biologically significant molecules (Karimi-Maleh et al., 2014).

Radiopharmaceutical Synthesis

Research conducted by Zlatopolskiy et al. (2012) explores the use of nitrile oxide cycloadditions for the facile synthesis of 18F-labelled compounds, which are crucial in the development of radiopharmaceuticals. This demonstrates the applicability of benzamide analogs in creating low-molecular-weight compounds for medical imaging purposes (Zlatopolskiy et al., 2012).

Metabolic Studies

The work by Ross et al. (1983) investigates the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the metabolic pathways and stability of benzamide derivatives. This research contributes to understanding the biotransformation processes of benzamide-based compounds in biological systems (Ross et al., 1983).

AMPA Receptor Ligands

Kronenberg et al. (2007) synthesized and evaluated a fluorine-18-labelled benzamide derivative as a potential AMPA receptor ligand for cerebral imaging. Although the compound showed high non-specific binding, this study underscores the exploration of benzamide analogs in developing neuroimaging agents (Kronenberg et al., 2007).

Polymer Synthesis

Butt et al. (2005) report on the synthesis and characterization of novel aromatic polyimides using benzamide derivatives. This highlights the role of benzamide-based compounds in the development of new materials with potential applications in various industries (Butt et al., 2005).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-13(18,8-2-3-8)7-16-12(17)10-5-4-9(14)6-11(10)15/h4-6,8,18H,2-3,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFACJJAJZGGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide](/img/structure/B2979221.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)

![3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2979232.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)

![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2979238.png)